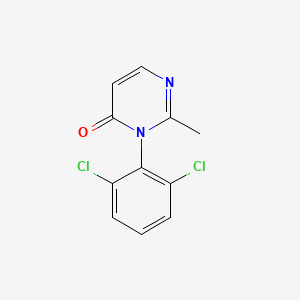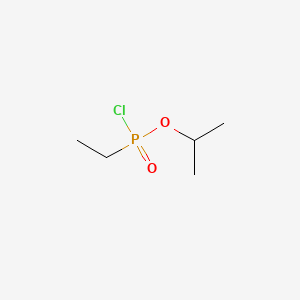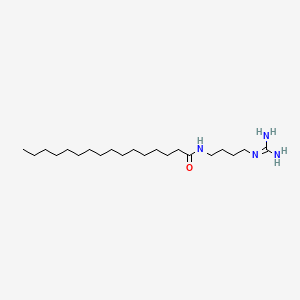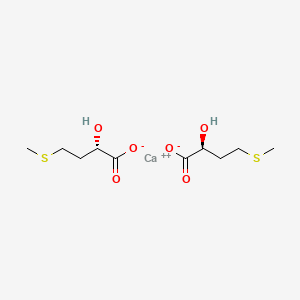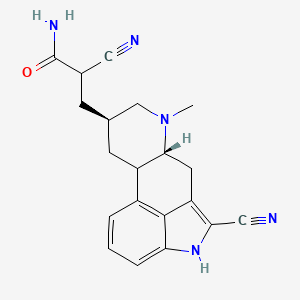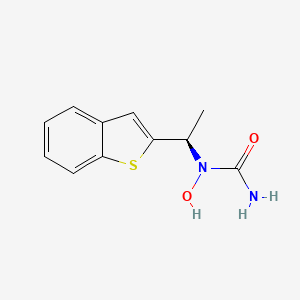
Zileuton, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zileuton, ®- is a pharmacologically active enantiomer of Zileuton, a leukotriene synthesis inhibitor used primarily in the treatment of asthma. It functions by inhibiting the enzyme 5-lipoxygenase, which is responsible for the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators that contribute to the symptoms of asthma, including bronchoconstriction, mucus secretion, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zileuton involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of a benzothiophene derivative with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then subjected to further reactions to yield Zileuton .
Industrial Production Methods
Industrial production of Zileuton typically involves optimizing the synthetic route for large-scale production. This includes the use of catalysts and specific reaction conditions to maximize yield and purity while minimizing the formation of by-products. The process is designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Zileuton undergoes various chemical reactions, including:
Oxidation: Zileuton can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Zileuton.
Substitution: Substitution reactions can occur at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in the reactions of Zileuton include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of Zileuton include its oxidized metabolites, which are often studied for their pharmacological activity. These metabolites can have different biological effects compared to the parent compound .
Scientific Research Applications
Zileuton has a wide range of scientific research applications:
Mechanism of Action
Zileuton exerts its effects by specifically inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing the production of these inflammatory mediators. The molecular targets of Zileuton include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.
Zafirlukast: Another leukotriene receptor antagonist with similar effects to Montelukast.
Nordihydroguaiaretic Acid: A pan-lipoxygenase inhibitor that affects multiple lipoxygenase enzymes.
Uniqueness of Zileuton
Zileuton is unique in its mechanism of action as it directly inhibits the synthesis of leukotrienes by targeting 5-lipoxygenase. In contrast, Montelukast and Zafirlukast block the receptors for leukotrienes, preventing their action but not their synthesis. This makes Zileuton particularly effective in reducing the overall levels of leukotrienes in the body .
Properties
CAS No. |
142606-21-1 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-[(1R)-1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/t7-/m1/s1 |
InChI Key |
MWLSOWXNZPKENC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


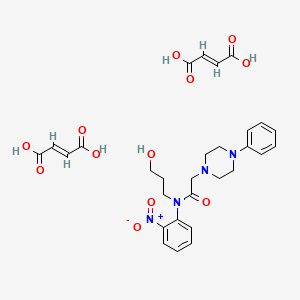
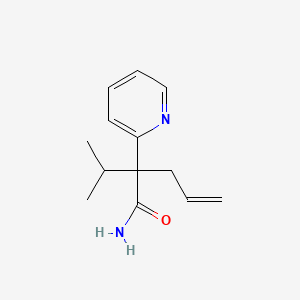
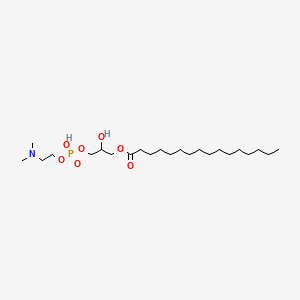
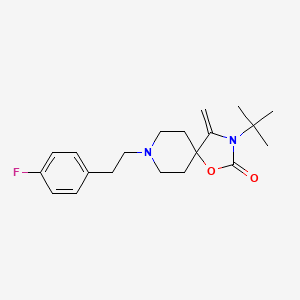
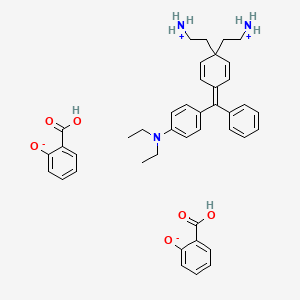

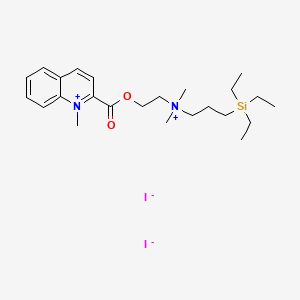
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)

